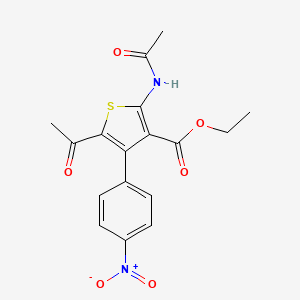![molecular formula C21H17FN6O2 B2387626 6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-50-6](/img/structure/B2387626.png)
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H17FN6O2 and its molecular weight is 404.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of similar compounds involves their potential as antimicrobial agents. Research indicates that derivatives bearing the triazolopyrimidine moiety show promising antimicrobial properties. For example, a study by Abu‐Hashem and Gouda (2017) synthesized novel quinoline and chromene derivatives incorporating triazolopyrimidines, evaluating their antimicrobial potential. These compounds showed significant activity, suggesting that modifications to the triazolopyrimidine structure could yield potent antimicrobial agents (Abu‐Hashem & Gouda, 2017).
DNA Photocleavage Activity
Compounds related to "6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one" have been studied for their DNA photocleavage activity. Sharma et al. (2015) synthesized pyrimidinyl hydrazones and triazolopyrimidine derivatives, which demonstrated good activity in converting supercoiled DNA into open circular form. This highlights their potential use in molecular biology and genetics research (Sharma et al., 2015).
Anti-inflammatory and Anticancer Activities
The synthesis of pyrimidoquinoline and its derivatives has been explored for potential anti-inflammatory and anticancer activities. Hafez, Al-Hussain, and El-Gazzar (2016) reported on the efficient synthesis of pyrimidoquinoline derivatives, which showed significant cytotoxic effects against various cancer cell lines, as well as comparable anti-inflammatory activity to standard drugs (Hafez, Al-Hussain, & El-Gazzar, 2016).
Synthesis and Structural Analysis
The synthesis and structural elucidation of such complex molecules remain a cornerstone of organic chemistry and pharmacology. Chernyshev et al. (2014) detailed the reactions of triazolopyrimidines with chlorocarboxylic acid chlorides, showcasing the versatility of these compounds in synthesizing new heterocyclic structures with potential biological activity (Chernyshev et al., 2014).
properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c22-15-7-3-8-16(11-15)28-20-19(24-25-28)21(30)26(13-23-20)12-18(29)27-10-4-6-14-5-1-2-9-17(14)27/h1-3,5,7-9,11,13H,4,6,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLROIVKZASVZHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

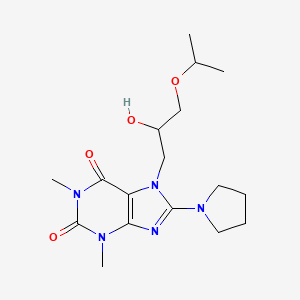
![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)
![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2387548.png)
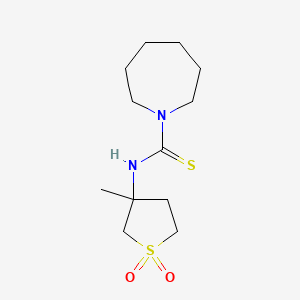
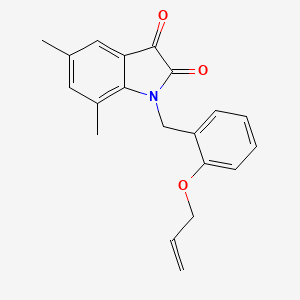
![2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2387555.png)
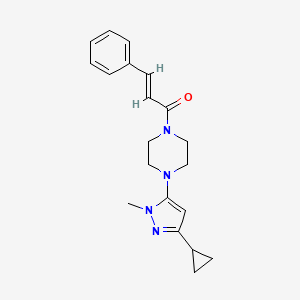
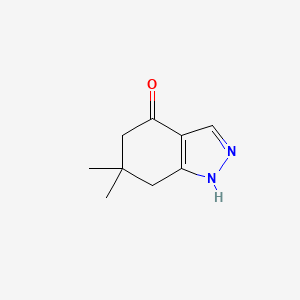

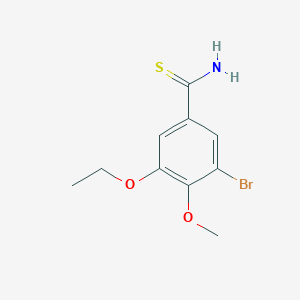

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)
